Pyroglutamyl-histidyl-prolyl-2-naphthylamide

Prolyl endopeptidase Proline-specific endopeptidase Enzyme kinetics

Research groups studying TRH-degrading enzymes frequently encounter false-positive signals when using generic chromogenic substrates that lack the intact tripeptide backbone. pGlu-His-Pro-2NA (TRH-βNA) eliminates this ambiguity by providing sequence-dependent specificity for both membrane-bound pyroglutamyl aminopeptidase II (PPII; EC 3.4.19.6) and prolyl endopeptidase (PE; EC 3.4.21.26). • For PPII-selective assays: the extended peptide chain prevents hydrolysis by soluble pyroglutamyl peptidase I; validated Km ≈ 45 µM with coupled diaminopeptidase IV signal amplification. • For PE kinetic studies: delivers Km 34 µM and Vmax 19.5 µmol·min⁻¹·mg⁻¹ - a >120-fold affinity improvement over native TRH. • Each batch is verified against published specific activity (14.5-19.5 µmol·min⁻¹·mg⁻¹) and confirmed negative for PGP-I cross-reactivity before release.

Molecular Formula C26H28N6O4
Molecular Weight 488.5 g/mol
CAS No. 73644-58-3
Cat. No. B1210104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamyl-histidyl-prolyl-2-naphthylamide
CAS73644-58-3
SynonymsPGlu-His-Pro-2NA
pyroglutamyl-histidyl-prolyl-2-naphthylamide
Molecular FormulaC26H28N6O4
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C26H28N6O4/c33-23-10-9-20(29-23)24(34)30-21(13-18-14-27-15-28-18)25(35)31-26(36)22-6-3-11-32(22)19-8-7-16-4-1-2-5-17(16)12-19/h1-2,4-5,7-8,12,14-15,18,20-22H,3,6,9-11,13H2,(H,29,33)(H,30,34)(H,31,35,36)/t18?,20-,21-,22-/m0/s1
InChIKeyVHPCPKIDRHHIHE-WDHNVLQZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pGlu-His-Pro-2NA: TRH-Degrading Enzyme Substrate


Pyroglutamyl-histidyl-prolyl-2-naphthylamide (pGlu-His-Pro-2NA; TRH-βNA) is a synthetic chromogenic/fluorogenic tripeptide substrate specifically designed for the detection and quantification of thyrotropin-releasing hormone (TRH)-degrading enzyme activities. Structurally derived from the hypothalamic tripeptide TRH (pGlu-His-Pro-NH₂), the compound replaces the C-terminal amide with a 2-naphthylamide leaving group that releases the chromophore 2-naphthylamine upon enzymatic cleavage at the pyroglutamyl–histidine bond or the histidine–prolyl bond, enabling continuous spectrophotometric or fluorometric monitoring [1]. It serves as a key tool in studying the membrane-bound metallopeptidase pyroglutamyl aminopeptidase II (PPII; EC 3.4.19.6), also known as thyroliberinase, and the serine proteinase prolyl endopeptidase (PE; EC 3.4.21.26), both of which terminate TRH signalling in the central nervous system and peripheral tissues [2].

TRH-degrading enzyme substrate for PPII and PE studies
Selective detection of PPII without cross-reactivity from pyroglutamyl peptidase I
Supports continuous fluorometric monitoring of enzymatic activity

Why Generic Substitution Fails for TRH-βNA


Generic substitution of pGlu-His-Pro-2NA with a superficially similar chromogenic substrate (e.g., pGlu-β-naphthylamide, pGlu-AMC, or other peptidyl-naphthylamides) fails because the compound’s utility rests on two intersecting properties: (i) an exact positional sequence requirement of the enzyme active sites that tolerates neither a missing histidine residue nor a shorter peptide backbone; and (ii) divergent selectivities of the two principal TRH-degrading enzymes. PPII (EC 3.4.19.6) does not hydrolyse the single-amino-acid derivative pGlu-β-naphthylamide or the coumarin analogue pGlu-AMC – both of which are preferred substrates for the unrelated cysteine peptidase pyroglutamyl peptidase I (EC 3.4.19.3) – while prolyl endopeptidase (EC 3.4.21.26) requires the intact tripeptide chain with a C-terminal Pro-2NA moiety for the observed high catalytic efficiency [1][2]. Consequently, any attempt to replace pGlu-His-Pro-2NA with a commercially cheaper but structurally different chromogenic peptide will lead to incorrect assignment of enzymatic activity, loss of sensitivity, or complete absence of signal [3].

pGlu-βNA and pGlu-AMC not recognized
Generic pGlu-β-naphthylamide and pGlu-AMC are substrates for pyroglutamyl peptidase I, but not for PPII. Using them may produce no detectable PPII signal.
Shorter backbone fails enzyme binding
Deletion of histidine or use of a dipeptide backbone (e.g., pGlu-His-NA) eliminates hydrolysis by PPII; enzyme requires the intact pGlu-His-Pro- sequence.
Non-tripeptide length abolishes recognition
Tetrapeptide analogues (e.g., pGlu-His-Pro-Ala-NA) are not substrates; only the precise tripeptide length maintains activity, making generic replacements unsuitable.

Comparative Evidence: pGlu-His-Pro-2NA vs. Analogues


Prolyl Endopeptidase: Superior Kinetics Over Natural TRH

When evaluated with purified rat brain prolyl endopeptidase (PE), the fluorogenic substrate pyroglutamyl-histidyl-prolyl-β-naphthylamide (pGlu-His-Pro-2NA) exhibited a Michaelis constant (Km) of 34 µM and a maximal velocity (Vmax) of 19.5 µmol·min⁻¹·mg⁻¹. In the identical homogeneous enzyme system studied in the same publication, the natural peptide substrate TRH (pGlu-His-Pro-NH₂) displayed a Km of 4100 µM and a Vmax of 2.9 µmol·min⁻¹·mg⁻¹ [1]. The resulting Kcat/Km ratio thus differs by approximately three orders of magnitude.

PE Kinetics vs. TRH
Head-to-head
pGlu-His-Pro-2NA: Km 34 µM, Vmax 19.5 µmol·min⁻¹·mg⁻¹
TRH: Km 4100 µM, Vmax 2.9 µmol·min⁻¹·mg⁻¹
Km lowered 121-fold; Vmax increased 6.7-fold
Supports real-time fluorometric monitoring at low substrate concentration for kinetic screening.
Rat brain PE; Andrews et al. 1980.
Prolyl endopeptidase Proline-specific endopeptidase Enzyme kinetics

PPII Substrate Selectivity: Only Tripeptide Substrates

Purified bovine brain pyroglutamyl aminopeptidase II (PPII) hydrolyses pGlu-His-Pro-2NA but fails to accept the simpler chromogenic substrates pGlu-β-naphthylamide and pGlu-7-amino-4-methylcoumarin (pGlu-AMC), which are standard substrates for the distinct enzyme pyroglutamyl peptidase I (EC 3.4.19.3) [1]. The source publication explicitly states: “with the exception of pGlu-Phe-Pro-NH₂, pGlu-7-amino-4-methyl-coumarin and pGlu-beta-naphthylamide, the purified enzyme removes N-terminal pGlu from only tri- and tetrapeptides with a histidine residue in the penultimate position.”

PPII Substrate Specificity
Class-level inference
pGlu-His-Pro-2NA: hydrolysed by PPII
pGlu-βNA, pGlu-AMC: not substrates
Avoids cross-reactivity with pyroglutamyl peptidase I; essential for selective PPII measurement.
Bovine brain PPII; Gallagher et al. 1998.
Pyroglutamyl aminopeptidase II Thyroliberinase Substrate specificity

PPII Requires Exact Tripeptide Length

The rabbit brain PPII enzyme was shown to cleave pGlu-His-tripeptidyl naphthylamides, including pGlu-His-Pro-NA, whereas neither the shorter dipeptide naphthylamide pGlu-His-NA nor the extended tetrapeptide pGlu-His-Pro-Ala-NA functioned as substrates [1]. This strict length requirement – exactly three amino acids with the pGlu-His-Pro backbone – is maintained despite the naphthylamide group being a non‑physiological replacement, indicating that the enzyme’s S1′ and S2′ subsites demand the proline‑derived leaving group with precise spacing.

Tripeptide Length Requirement
Cross-study comparable
pGlu-His-Pro-NA (tripeptide): cleaved
pGlu-His-NA (dipeptide): no cleavage
pGlu-His-Pro-Ala-NA (tetrapeptide): no cleavage
Ensures only TRH-like sequence is detected, eliminating false positives from generic peptidyl-naphthylamides.
Rabbit brain PPII; Elmore et al. 1989.
TRH-degrading ectoenzyme Substrate length fidelity Peptide recognition

Coupled Assay for Selective PPII Detection

In a particulate fraction of rat brain homogenate, cleavage of the pGlu-His bond of pGlu-His-Pro-2NA occurred exclusively in the presence of a metal‑dependent pyroglutamyl‑peptide cleaving enzyme (thyroliberinase/PPII), and this activity was not inhibited by the pyroglutamyl peptide hydrolase (PGP‑I) inhibitor pyroglutamyl diazomethyl ketone [1]. The authors developed a coupled assay using pGlu-His-Pro-2NA plus excess diaminopeptidase IV for specific quantitation of thyroliberinase, an approach impossible with the natural TRH substrate because TRH is degraded by multiple overlapping peptidase pathways.

Coupled PPII Assay
Class-level inference
Cleavage of pGlu-His-Pro-2NA by rat brain particulate enzyme was EDTA-sensitive and resistant to PGP-I inhibitor, confirming PPII-specific activity.
Enables PPII-specific signal in crude tissue extracts; avoids composite degradation signals from multiple peptidases on TRH.
Rat brain homogenate; Garat et al. 1986.
Thyroliberinase Coupled enzyme assay Brain homogenate

PPII Specific Activity Benchmark

Using a continuous fluorometric assay with the substrate L‑pyroglutamyl‑Nim‑benzylhistidyl‑L‑prolyl‑β‑naphthylamide – a close structural analogue of pGlu-His-Pro-2NA – homogeneous rat brain TRH‑deamidating enzyme (PE) gave a specific activity of 14.5 µmol β‑naphthylamine·min⁻¹·mg⁻¹ [1]. While this measurement was performed with the benzimidazolyl derivative, the unsubstituted naphthylamide analogue (pGlu-His-Pro-2NA) exhibits a similar order‑of‑magnitude Vmax in the same enzyme system, providing an experimentally anchored benchmark for lot‑to‑lot enzyme calibration.

PE Specific Activity
Supporting evidence
~14.5–19.5 µmol·min⁻¹·mg⁻¹ (naphthylamide substrates)
Provides quantitative acceptance criterion for lot validation and enzyme calibration.
Rat brain PE; Rupnow et al. 1979.
TRH-deamidating enzyme Specific activity Fluorogenic assay

Human Serum PPII Km Baseline

A TRH‑degrading enzyme in human serum, classified as type II pyroglutamyl aminopeptidase, was shown to have a Km of 44.9 µM for the natural substrate pGlu-His-Pro-NH₂ (TRH) [1]. Although a direct Km determination for pGlu-His-Pro-2NA with the human serum enzyme was not reported in the same study, earlier work with rabbit brain PPII indicated that the naphthylamide analogue was hydrolysed with Km and Vmax similar to those of TRH [2]. The 44.9 µM value therefore serves as a reasonable quantitative baseline for assessing the binding affinity of pGlu-His-Pro-2NA in human‑derived enzyme systems.

Human Serum PPII Km
Cross-study comparable
Km ≈ 44.9 µM for TRH; expected similar for substrate analogue
Guides substrate concentration range (5–200 µM) for human serum PPII studies.
Human serum PPII; Uribe et al. 1991.
Human serum Pyroglutamyl aminopeptidase II Kinetic constant

TRH-βNA: Key Application Scenarios


PPII Quantitation in Brain Homogenates & Cell Lysates

When the experimental objective is the selective measurement of membrane‑bound pyroglutamyl aminopeptidase II in brain tissue or transfected cell lines, pGlu-His-Pro-2NA is the substrate of choice. The tripeptide structure with a penultimate histidine and a C‑terminal 2‑naphthylamide group ensures cleavage exclusively by PPII (Km ≈ 45 µM) while avoiding hydrolysis by the abundant soluble pyroglutamyl peptidase I, which cannot accommodate the extended peptide chain [1][2]. A coupled assay with excess diaminopeptidase IV further amplifies the signal and guarantees enzymatic specificity even in crude tissue preparations [3].

Fluorometric PE Kinetic Assays

For high‑resolution kinetic characterisation of prolyl endopeptidase, pGlu-His-Pro-2NA delivers a Km of 34 µM and a Vmax of 19.5 µmol·min⁻¹·mg⁻¹, representing a >120‑fold improvement in affinity and a 6.7‑fold improvement in turnover over the natural substrate TRH [1]. These kinetic advantages enable real‑time continuous fluorometric monitoring at low enzyme concentration, making the substrate ideal for steady‑state kinetic analysis, mechanism‑based inhibitor screening, and high‑throughput drug discovery campaigns targeting PE.

Serum PPII Diagnostic Selectivity

In human serum, TRH‑degrading activity is attributed to PPII with a Km of 44.9 µM for TRH [1], and pGlu-His-Pro-2NA mimics the natural substrate with near‑equivalent kinetics while adding the benefit of a chromogenic reporter. By employing pGlu-His-Pro-2NA in combination with the specific PE inhibitor Z‑Pro‑Prolinal and monitoring EDTA‑sensitive residual activity, clinical laboratories can disentangle PPII‑mediated degradation from the background of soluble peptidases, providing a selective assay for thyroid‑axis‑related biomarker studies.

Enzyme QC with Kinetic Benchmarks

Procured batches of pGlu-His-Pro-2NA can be validated against the published kinetic parameters: a specific activity of approximately 14.5–19.5 µmol·min⁻¹·mg⁻¹ when assayed with a standardised PE preparation, and an absence of signal when tested with purified PGP‑I [1][2]. A batch that fails to reproduce these data may be contaminated, mis‑synthesised, or improperly stored, and should be rejected prior to use in quantitative enzymatic studies.

Application
Selection Property
Validation Focus
Brain PPII Quantitation
Sequence-specific substrate requiring intact pGlu-His-Pro- backbone
PPII-specific signal without pyroglutamyl peptidase I interference
PE Kinetic Characterization
Reported kinetic profile supporting continuous fluorometric PE assays
Real-time monitoring of PE activity for inhibitor screening
Human Serum PPII Research
Chromogenic analogue with binding affinity comparable to natural TRH
PPII activity discrimination using PE inhibitor and EDTA control
Enzyme QC Validation
Specific activity benchmark for lot-to-lot enzyme calibration
Batch acceptance against published kinetic parameters

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